![molecular formula C8H15NO3S B106449 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate CAS No. 127424-06-0](/img/structure/B106449.png)
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate
Overview
Description
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate is a chemical compound with the molecular formula C8H15NO3S . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 205.275 Da and the monoisotopic mass is 205.077271 Da .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Palonosetron Related Compound
“1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate” is related to Palonosetron, a substance used in pharmaceuticals . Palonosetron is used to prevent nausea and vomiting that may occur within 24 hours after receiving cancer chemotherapy treatment .
Pharmacological and Behavioral Research
This compound is used in pharmacological and behavioral research . It is used in the study of acetylcholine (ACh) concentrations and their effects on various types of nicotinic acetylcholine receptors (nAChRs) .
Commercial Availability
Mechanism of Action
Target of Action
The primary target of 1-Azabicyclo[22It’s structurally related to the family oftropane alkaloids , which are known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of 1-Azabicyclo[22Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect a wide array of biochemical pathways .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22As it is structurally related to tropane alkaloids, it may have similar biological activities .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13(10,11)12-8-6-9-4-2-7(8)3-5-9/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMSVFKCNTWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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